![molecular formula C10H8N4O2S B14736144 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione is a heterocyclic compound that contains both pyridine and thione functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the thione moiety in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione typically involves the reaction of 3-nitro-2-aminopyridine with a suitable thionating agent. One common method involves the use of phosphorus pentasulfide (P2S5) as the thionating agent. The reaction is carried out under reflux conditions in an inert solvent such as toluene or xylene. The general reaction scheme is as follows:
- Dissolve 3-nitro-2-aminopyridine in an inert solvent.
- Add phosphorus pentasulfide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative thionating agents such as Lawesson’s reagent may be employed to optimize the reaction conditions and reduce production costs.
化学反応の分析
Types of Reactions
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thione moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
科学的研究の応用
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to the inhibition of DNA replication and cell proliferation. Additionally, the thione moiety can interact with thiol groups in proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- 3-[(3-nitro-2-pyridinyl)amino]propanenitrile
- 3-[(3-nitro-2-pyridinyl)amino]benzoic acid
- 3-[(3-nitro-2-pyridinyl)amino]pyridine
Uniqueness
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione is unique due to the presence of both the nitro group and the thione moiety in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to interact with biological macromolecules and its potential as an antitumor agent further distinguish it from similar compounds.
特性
分子式 |
C10H8N4O2S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC名 |
3-[(3-nitropyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8N4O2S/c15-14(16)8-4-2-5-11-9(8)13-7-3-1-6-12-10(7)17/h1-6H,(H,11,13)(H,12,17) |
InChIキー |
FQSCFKUELTWPPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NC2=CC=CNC2=S)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


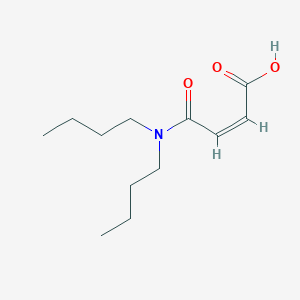

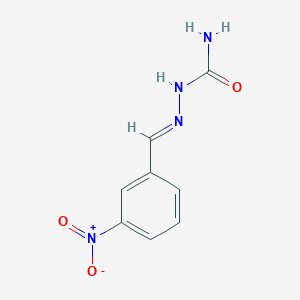

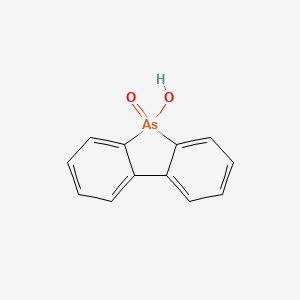
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
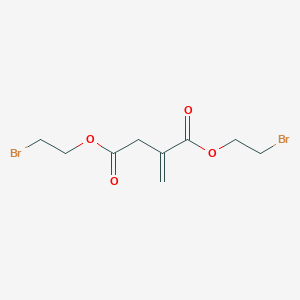
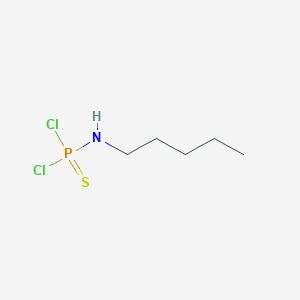

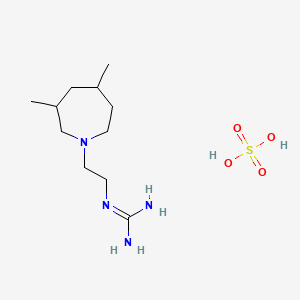
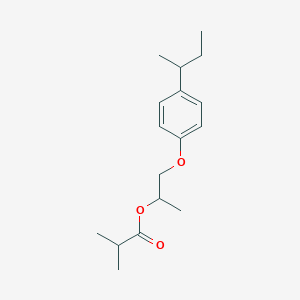
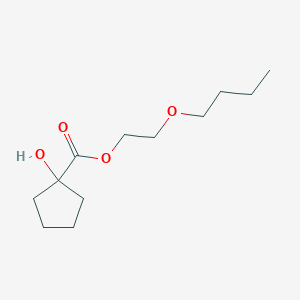
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)
